molecular formula C23H26Cl2N6O3 B2493450 3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1795087-40-9

3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2493450
CAS No.: 1795087-40-9
M. Wt: 505.4
InChI Key: UKGIQJBSNKLSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as SB 216763 . It is a small molecule that competes with ATP and potently inhibits the activity α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .


Molecular Structure Analysis

The molecular formula of the compound is C24H32N2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical and Chemical Properties Analysis

The compound is orange in color and is soluble in DMSO at 20 mg/mL but insoluble in water . The compound is stored at a temperature of -20°C .

Mechanism of Action

The compound SB 216763 is known to inhibit GSK-3β in human brain microvascular endothelial cell line and colorectal cancer cells . It competes with ATP and potently inhibits the activity α and β isozymes of GSK-3 .

Safety and Hazards

The compound is classified under the EC Inventory, which is a combination of three independent European lists of substances from the previous EU chemicals regulatory frameworks (EINECS, ELINCS and the NLP-list) . More information about the safety and hazards of this compound can be found in the EC Inventory .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)-9aH-purino[7,8-a]imidazol-6-ium-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N6O3/c1-14-15(2)31-19-20(26-22(31)29(14)7-6-28-8-10-34-11-9-28)27(3)23(33)30(21(19)32)13-16-4-5-17(24)12-18(16)25/h4-5,12,19H,6-11,13H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBHSRXKMFYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C2N1C3C(=N2)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N6O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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